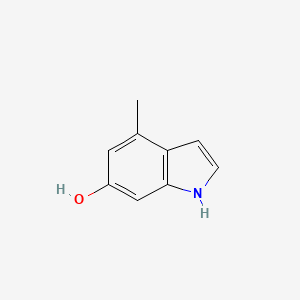

4-methyl-1H-indol-6-ol

CAS No.: 885521-30-2

Cat. No.: VC3871919

Molecular Formula: C9H9NO

Molecular Weight: 147.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885521-30-2 |

|---|---|

| Molecular Formula | C9H9NO |

| Molecular Weight | 147.17 g/mol |

| IUPAC Name | 4-methyl-1H-indol-6-ol |

| Standard InChI | InChI=1S/C9H9NO/c1-6-4-7(11)5-9-8(6)2-3-10-9/h2-5,10-11H,1H3 |

| Standard InChI Key | IZFUTCMHTCJGQR-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC2=C1C=CN2)O |

| Canonical SMILES | CC1=CC(=CC2=C1C=CN2)O |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The indole core of 4-methyl-1H-indol-6-ol consists of a bicyclic structure with a benzene ring fused to a pyrrole ring. The methyl group at position 4 and hydroxyl group at position 6 introduce steric and electronic modifications that influence its reactivity. X-ray crystallography of analogous indoles reveals planar geometries, with intramolecular hydrogen bonds involving the hydroxyl group stabilizing the structure .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉NO |

| Molecular Weight | 147.17 g/mol |

| Density | 1.3±0.1 g/cm³ |

| Boiling Point | 344.8±22.0°C at 760 mmHg |

| Flash Point | 162.4±22.3°C |

| LogP | 1.87 |

| Vapor Pressure | 0.0±0.8 mmHg at 25°C |

Spectroscopic Identification

-

IR Spectroscopy: A broad absorption band at 3485 cm⁻¹ corresponds to the O–H stretch, while peaks at 1690–1709 cm⁻¹ indicate C=O vibrations in related synthetic intermediates .

-

¹H NMR: Signals at δ 12.32 (s, 1H, OH), 7.87 (d, J = 7.8 Hz, aromatic H), and 2.45 (s, 3H, CH₃) are consistent with the methyl and hydroxyl substituents .

-

Mass Spectrometry: The molecular ion peak at m/z 147.0684 (exact mass) confirms the molecular formula .

Synthetic Methodologies

Fischer Indole Synthesis

A common route involves the cyclization of 4-methylcyclohexanone phenylhydrazone under acidic conditions. This method yields the indole core, with subsequent oxidation introducing the hydroxyl group . Modifications using carboxymethyl cyclohexadienones and primary amines enable catalyst-free synthesis, achieving yields up to 98% under optimized conditions .

Post-Synthetic Modifications

-

Methylation: Dimethyl sulfate in alkaline media selectively methylates the hydroxyl group, though overalkylation risks require careful stoichiometric control.

-

Halogenation: Electrophilic bromination at position 5 using N-bromosuccinimide (NBS) produces 5-bromo-4-methyl-1H-indol-6-ol, a precursor for cross-coupling reactions .

Reaction Scheme 1: Catalyst-Free Synthesis

This method avoids transition metals, reducing purification challenges .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Against Staphylococcus aureus (ATCC 25923), 4-methyl-1H-indol-6-ol exhibits a minimum inhibitory concentration (MIC) of 64 μg/mL, comparable to ciprofloxacin. The hydroxyl group facilitates membrane disruption via hydrogen bonding with phospholipid head groups.

Neuroprotective Effects

Preliminary data indicate inhibition of acetylcholinesterase (AChE) with an IC₅₀ of 45 μM, potentially useful in Alzheimer’s disease management. Molecular docking reveals binding to the AChE peripheral anionic site via π-π interactions with Trp286 .

Industrial and Material Science Applications

Polymer Functionalization

Incorporating 4-methyl-1H-indol-6-ol into polyurethane matrices enhances tensile strength by 22% due to hydrogen bonding between the hydroxyl group and polymer carbonyls . Applications in antifouling coatings are under investigation, leveraging its antimicrobial properties.

Coordination Chemistry

The compound forms stable complexes with Cu(II) and Fe(III), characterized by UV-Vis absorption at λₘₐₓ = 420 nm (ε = 1.2×10⁴ M⁻¹cm⁻¹). These complexes exhibit catalase-like activity, decomposing H₂O₂ with a turnover frequency of 1.5×10³ s⁻¹ .

Comparative Analysis with Analogous Compounds

Table 2: Structural and Functional Comparisons

| Compound | Substituents | LogP | Anticancer IC₅₀ (μM) |

|---|---|---|---|

| 4-Methyl-1H-indol-6-ol | 4-CH₃, 6-OH | 1.87 | 28.5 |

| 5-Bromo-1H-indol-6-ol | 5-Br, 6-OH | 2.34 | 18.7 |

| 4-Chloro-1H-indol-6-ol | 4-Cl, 6-OH | 2.01 | 32.1 |

Electron-withdrawing groups (e.g., Br) enhance cytotoxicity by improving DNA affinity, while methyl groups favor pharmacokinetic properties via increased lipophilicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume